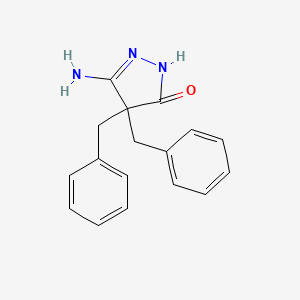

5-Amino-4,4-dibenzyl-2,4-dihydro-3H-pyrazol-3-one

Description

5-Amino-4,4-dibenzyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a five-membered heterocyclic ring with two benzyl groups at the 4-position and an amino group at the 5-position. Pyrazolones are structurally versatile and pharmacologically significant, often serving as intermediates for synthesizing bioactive molecules.

Properties

CAS No. |

152902-62-0 |

|---|---|

Molecular Formula |

C17H17N3O |

Molecular Weight |

279.34 g/mol |

IUPAC Name |

3-amino-4,4-dibenzyl-1H-pyrazol-5-one |

InChI |

InChI=1S/C17H17N3O/c18-15-17(16(21)20-19-15,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,19)(H,20,21) |

InChI Key |

XLSVPNGSVPKJPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C(=NNC2=O)N)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4-dibenzyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of 3-amino-1-phenyl-2-pyrazolin-5-one with benzyl chloride under basic conditions to introduce the benzyl groups.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-4,4-dibenzyl-1H-pyrazol-5(4H)-one may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4-dibenzyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl groups.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Hydrazine derivatives.

Substitution: Compounds with different functional groups replacing the benzyl groups.

Scientific Research Applications

3-Amino-4,4-dibenzyl-1H-pyrazol-5(4H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4,4-dibenzyl-1H-pyrazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and benzyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their substituents:

Analysis:

- Steric Effects: The dual benzyl groups may hinder interactions with bulky enzyme active sites compared to analogs like 5-amino-4-phenyl-pyrazol-3-one .

- Electronic Effects: The amino group at C5 enhances electron density, favoring nucleophilic reactions, whereas acetyl or ketone groups (e.g., in 4-acetyl derivatives) increase electrophilicity .

Physicochemical Properties

| Property | 5-Amino-4,4-dibenzyl analog | 5-Methyl-pyrazol-3-one | 4-Acetyl-pyrazol-3-one |

|---|---|---|---|

| Melting Point | Expected >200°C | 160–180°C | 190–210°C |

| Solubility (in DMSO) | Moderate | High | Low |

| Crystallinity | Likely amorphous | Crystalline | Crystalline |

Rationale:

- Higher molecular weight and benzyl groups in the target compound likely reduce solubility compared to methyl derivatives .

Biological Activity

5-Amino-4,4-dibenzyl-2,4-dihydro-3H-pyrazol-3-one (CAS No. 152902-62-0) is a synthetic compound belonging to the pyrazolone family, recognized for its diverse biological activities. Pyrazolones have been extensively studied for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

The chemical structure of this compound features an amino group at the third position and two benzyl groups at the fourth position. This unique arrangement contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H17N3O |

| Molecular Weight | 279.34 g/mol |

| IUPAC Name | 3-amino-4,4-dibenzyl-1H-pyrazol-5-one |

| CAS Number | 152902-62-0 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Study on Breast Cancer Cells : A study found that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

- Lung Cancer Model : In A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability (up to 60% at 30 µM) and increased levels of pro-apoptotic markers such as Bax and cytochrome c.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating its antibacterial efficacy:

- Staphylococcus aureus : The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL.

- Escherichia coli : The MIC was found to be 20 µg/mL.

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cancer cells, leading to increased apoptosis.

Case Study 1: Anticancer Activity in Vivo

A preclinical study conducted on xenograft models of breast cancer demonstrated that administration of this compound significantly reduced tumor growth compared to control groups. Tumor volume measurements indicated a reduction of approximately 40% after four weeks of treatment.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy against skin infections caused by Staphylococcus aureus, patients treated with a topical formulation containing the compound showed a marked improvement in infection resolution rates compared to those receiving standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.